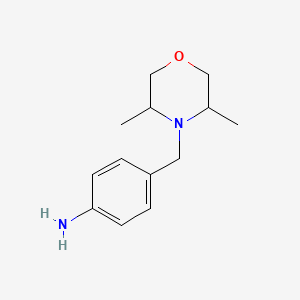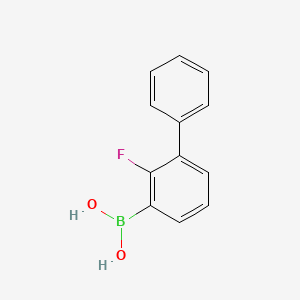
6-Chloro-4-(trifluoromethyl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Chloro-4-(trifluoromethyl)indoline-2,3-dione” is a chemical compound with the molecular formula C9H3ClF3NO2 . It is an indole derivative .
Synthesis Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis
The molecular structure of “6-Chloro-4-(trifluoromethyl)indoline-2,3-dione” consists of a benzene ring fused with a five-membered nitrogenous ring . The molecular formula is C9H3ClF3NO2 .Chemical Reactions Analysis
Indoline compounds are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields . Trifluoromethyl is often applied to materials, pesticides and pharmaceuticals, which can enhance the polarity, stability and lipophilicity .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 42.4±0.3 cm3, and a molar volume of 141.1±3.0 cm3 . It also has a polar surface area of 46 Å2 and a polarizability of 16.8±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Indole Alkaloids Synthesis
Indole alkaloids, ranging from lysergic acid to vincristine, have inspired organic chemists due to their complex structures and biological activities. "6-Chloro-4-(trifluoromethyl)indoline-2,3-dione" is involved in new methods for indole synthesis, which are crucial for developing pharmaceuticals and agrochemicals. The review by Taber and Tirunahari (2011) presents a classification of indole syntheses, emphasizing the strategic approaches and significant contributions in recent years (Taber & Tirunahari, 2011).
Heterocyclic Compounds Synthesis
Isatin derivatives, including "6-Chloro-4-(trifluoromethyl)indoline-2,3-dione," are key intermediates in forming heterocyclic compounds due to their synthetic versatility and biological activities. These compounds undergo various reactions to form new heterocyclic compounds, as summarized by Sadeghian and Bayat (2022), who reviewed key reactions and literature from 2018 to 2020, providing insights for further research (Sadeghian & Bayat, 2022).
Medicinal Chemistry
In medicinal chemistry, "6-Chloro-4-(trifluoromethyl)indoline-2,3-dione" serves as a precursor for synthesizing pharmacologically active compounds. For example, Mathur and Nain (2014) focused on its synthetic methods and biological activity as anticonvulsant agents, highlighting the potent anticonvulsant activity of its derivatives, particularly Schiff bases, among various isatin derivatives (Mathur & Nain, 2014).
Wirkmechanismus
- Electrophilic Substitution : Similar to benzene, indole undergoes electrophilic substitution due to the delocalization of π-electrons. This property allows it to interact with various biological targets .
- Antiviral Activity : Derivatives of 6-Chloro-4-(trifluoromethyl)indoline-2,3-dione have shown antiviral activity against influenza A and Coxsackie B4 viruses .
- Anti-Inflammatory and Analgesic Activities : Some indole derivatives exhibit anti-inflammatory and analgesic effects .
Mode of Action
Zukünftige Richtungen
The future directions for “6-Chloro-4-(trifluoromethyl)indoline-2,3-dione” and similar compounds could involve further exploration of their potential uses in the treatment of diseases such as lung cancer, diabetes, and Alzheimer’s disease . The synthesis and pharmacological activity of indoline derivatives is an area of ongoing research .
Eigenschaften
IUPAC Name |
6-chloro-4-(trifluoromethyl)-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO2/c10-3-1-4(9(11,12)13)6-5(2-3)14-8(16)7(6)15/h1-2H,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCGTPCOKUTXNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745153 |
Source


|
| Record name | 6-Chloro-4-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(trifluoromethyl)indoline-2,3-dione | |
CAS RN |
1332605-88-5 |
Source


|
| Record name | 6-Chloro-4-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

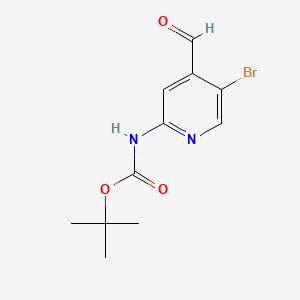
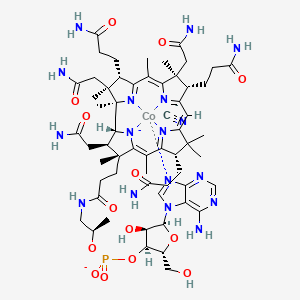
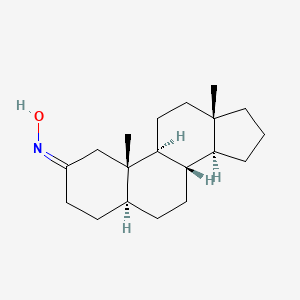

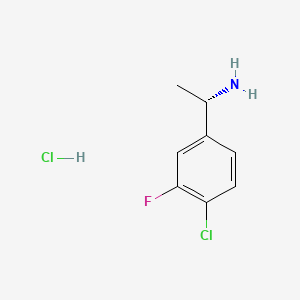
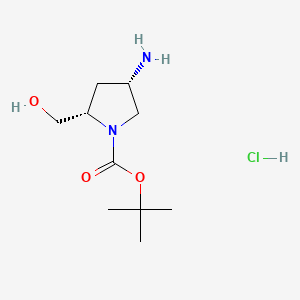
![2',4-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B577486.png)
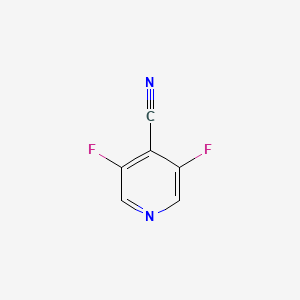
![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)
![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)
